molecular formula C13H16N2O4 B15220109 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B15220109
M. Wt: 264.28 g/mol
InChI Key: FHFKKLMACSOTJH-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under ambient or slightly elevated temperatures .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include TFA, DMAP, and Boc2O. The major product formed from the deprotection of the Boc group is the free amine .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine and carbon dioxide .

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid include:

The uniqueness of this compound lies in its specific structure, which allows for selective protection and deprotection of amine groups in complex organic molecules .

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-9-4-5-14-7-8(9)6-10(15)11(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17)

InChI Key

FHFKKLMACSOTJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

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